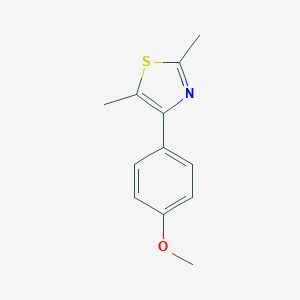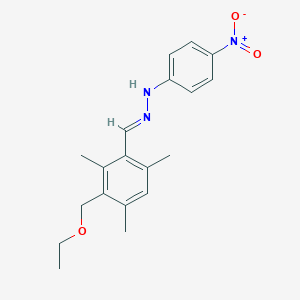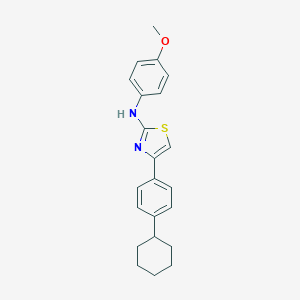![molecular formula C27H26N4OS2 B427447 N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide CAS No. 329904-54-3](/img/structure/B427447.png)
N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological activity can be affected by the substituents on the thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized through condensation reactions involving a thiol and a nitrile .Molecular Structure Analysis
The compound has a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present. Thiazole itself resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS2/c1-33-26-28-16-23(17-29-26)31-24(18-34-27(31)30-25(32)22-10-6-3-7-11-22)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h3,6-7,10-19H,2,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXJFDPUKJAFDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoroacetone [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B427369.png)
![N-[(Z)-(1-acetyl-2H-indol-3-ylidene)amino]-2-naphthalen-2-yloxyacetamide](/img/structure/B427371.png)

![1,3-diethyl-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B427378.png)

![N-[4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-[1,3]thiazolo[5,4-b]indol-1-ium-2-yl]benzamide](/img/structure/B427381.png)
![N-phenyl-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B427382.png)
![N-(3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427383.png)
![3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-N'-[1-(4-cyclohexylphenyl)ethylidene]propanohydrazide](/img/structure/B427384.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B427389.png)

![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B427391.png)